- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer CatalystsOrganic Process Research & Development, 2003, 7(1), 95-97,
Cas no 89-64-5 (4-Chloro-2-nitrophenol)

4-Chloro-2-nitrophenol structure
Nombre del producto:4-Chloro-2-nitrophenol
Número CAS:89-64-5
MF:C6H4ClNO3
Megavatios:173.553860664368
MDL:MFCD00007113
CID:34518
PubChem ID:6980
4-Chloro-2-nitrophenol Propiedades químicas y físicas
Nombre e identificación
-
- 4-Chloro-2-nitrophenol
- o-nitro-p-chorophenol
- 2-nitro-4-chlorophenol
- 2-NO2-4-Cl-phenol
- 4-chloro-2-nitro-phenol
- 5-chloro-2-hydroxynitrobenzene
- p-chloronitrophenol
- Phenol,4-chloro-2-nitro
- 4-Chloro-6-nitrophenol
- NSC 520345
- p-Chloro-o-nitrophenol
- AKOS000121398
- FT-0618040
- EINECS 201-927-5
- W-100365
- STL199170
- MFCD00007113
- NSC520345
- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
- Phenol, 4-chloro-2-nitro-
- EN300-21529
- 89-64-5
- FS-4191
- DTXSID4058996
- AC-16758
- BP-13325
- AE-562/40191217
- Chloro-2-nitrophenol, 4-
- 4-Chlor-2-nitrophenol
- AI3-28527
- C0228
- UNII-438LQ62WNH
- Z104500910
- 4-Chloro-2-nitrophenol, >=97.0%
- Q27258630
- 438LQ62WNH
- SCHEMBL305611
- NSC-520345
- 4-Chloro-2-nitrophenol (ACI)
- NS00007983
- 2Nitro4chlorophenol
- Phenol, 4chloro2nitro
- DB-024281
- DTXCID2048664
-
- MDL: MFCD00007113
- Renchi: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
- Clave inchi: NWSIFTLPLKCTSX-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
- Brn: 2048031
Atributos calculados
- Calidad precisa: 172.98800
- Masa isotópica única: 172.988
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 158
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 4
- Xlogp3: nothing
- Superficie del Polo topológico: 66A^2
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.4914 (rough estimate)
- Punto de fusión: 85-87 °C (lit.)
85-89 °C - Punto de ebullición: 242.5°C at 760 mmHg
- Punto de inflamación: 100.4°C
- índice de refracción: 1.5810 (estimate)
- Disolución: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
- PSA: 66.05000
- Logp: 2.47700
4-Chloro-2-nitrophenol Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:2811
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Categoría de embalaje:III
- Período de Seguridad:6.1
- Grupo de embalaje:III
- Términos de riesgo:R20/21/22; R36/37/38
- Nivel de peligro:6.1
- TSCA:Yes
4-Chloro-2-nitrophenol Datos Aduaneros
- Código HS:2908999090
- Datos Aduaneros:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Chloro-2-nitrophenol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21529-10.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 10g |
$32.0 | 2023-05-31 | |
Enamine | EN300-21529-25.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 25g |
$38.0 | 2023-05-31 | |
TRC | C384768-20g |
4-Chloro-2-nitrophenol |
89-64-5 | 20g |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-21529-0.05g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21529-1.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 1g |
$26.0 | 2023-05-31 | |
Enamine | EN300-21529-5.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 5g |
$29.0 | 2023-05-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 5g |
46.0CNY | 2021-08-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 100g |
¥147.90 | 2023-09-03 | |
Enamine | EN300-21529-5g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 5g |
$29.0 | 2023-09-16 | |
Fluorochem | 214789-1g |
4-Chloro-2-nitrophenol |
89-64-5 | 95% | 1g |
£10.00 | 2022-03-01 |
4-Chloro-2-nitrophenol Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Nitric acid Solvents: 1,2-Dichloroethane , Water ; 6 h, 20 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Nitric acid, iron(3+) salt, compd. with nitrogen oxide (N2O4) (2:3) Solvents: Acetone ; rt
Referencia
- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagentHenan Shifan Daxue Xuebao, 2003, 31(3), 61-65,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ; 15 min, rt
Referencia
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditionsSynlett, 2003, (2), 191-194,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Dichloromethane ; 5 min, rt
Referencia
- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating AgentsPhosphorus, 2003, 178(5), 1027-1035,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Referencia
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Hafnium(8+), hexadecaaquaocta-μ-hydroxytetra-, cyclo, chloride (1:8), stereoisom… Solvents: Tetrahydrofuran , Water ; 4 h, rt
Referencia
- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSFEuropean Journal of Organic Chemistry, 2005, (11), 2379-2384,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Silica , Water
Referencia
- One-pot nitration of phenols under mild and heterogeneous conditionsJournal of Chemical Research, 2001, (4), 140-142,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Silica , Sodium nitrite , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane
Referencia
- Potassium monoperoxysulfatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ; 5 min, rt
Referencia
- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported systemSynthetic Communications, 2005, 35(2), 263-270,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Ferric nitrate , Nitrogen oxide (N2O4) Solvents: Acetone
Referencia
- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compoundsSynthetic Communications, 1997, 27(19), 3301-3311,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ; 1 h, rt
Referencia
- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in waterResearch Journal of Chemistry and Environment, 2022, 26(10), 101-107,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Acetic acid , Nitric acid ; 30 - 35 °C; 35 °C → 80 °C; 30 min, 80 °C
Referencia
- Electrochemical reduction of 4-chloro-2-nitrophenolRussian Chemical Bulletin, 2023, 72(2), 500-506,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Referencia
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: o-Cresol , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Tetrahydrofuran ; 4 h, rt
Referencia
- A new method for nitration of phenolic compoundsAdvanced Synthesis & Catalysis, 2003, 345(11), 1197-1202,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Nitrogen oxide (N2O4) (polyethyleneglycol-supported) Solvents: Dichloromethane ; 15 min, rt
Referencia
- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditionsSynthetic Communications, 2008, 38(19), 3366-3374,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium nitrite , 1H-Imidazolium, 1-methyl-3-sulfo-, chloride (1:1) ; 15 min, rt
Referencia
- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chlorideScientia Iranica, 2010, 17(1), 31-36,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ; 0.5 h, 18 °C; 0.5 h, 18 °C
1.2 Solvents: Water ; 0.5 h, cooled
1.2 Solvents: Water ; 0.5 h, cooled
Referencia
- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,
4-Chloro-2-nitrophenol Preparation Products
4-Chloro-2-nitrophenol Literatura relevante
-
1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acidRoy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Chem. Commun. 1978 180
-
Lagnamayee Mohapatra,Kulamani Parida J. Mater. Chem. A 2016 4 10744
-
3. Proximity effects in diaryl derivatives. Part VI. Base-catalysed rearrangement of 2-(hydroxyamino)aryl aryl sulphones to 2-hydroxy-2′-(arylsulphonyl)azoxybenzenesM. F. Grundon,D. J. Maitland,W. L. Matier J. Chem. Soc. C 1971 654
-
Amaresh C. Pradhan,Binita Nanda,K. M. Parida,Mira Das Dalton Trans. 2013 42 558
-
Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792
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